molecular formula C7H12O2 B1321966 8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 1172846-34-2

8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No.: B1321966
CAS No.: 1172846-34-2
M. Wt: 128.17 g/mol
InChI Key: CSGTZGMKSPXFEQ-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound with the molecular formula C7H12O2. It is characterized by a unique structure that includes an oxygen bridge and a hydroxyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the improved synthetic routes for 8-Oxabicyclo[3.2.1]octan-3-ol involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the efficient construction of 8-Oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic route provides a scalable and efficient method that could be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.

    Rearrangement: It can undergo oxa-[3,3] Cope rearrangement.

    Cyclization: Aldol cyclization is another reaction it can participate in.

Common Reagents and Conditions

    Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)

    Rearrangement and Cyclization: ZnBr2 is commonly used as a catalyst.

Major Products

The major products formed from these reactions include various 8-Oxabicyclo[3.2.1]octane derivatives, which can be further functionalized for different applications .

Scientific Research Applications

Overview

8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen bridge and a hydroxyl group. This compound has garnered attention in various scientific fields due to its potential applications in organic synthesis, biological research, and industrial processes.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its rigid structure allows for the construction of complex bicyclic systems, which are often found in biologically active natural products. Synthetic routes involving this compound include:

  • Tandem Reactions : Utilizing tandem C–H oxidation and oxa-[3,3] Cope rearrangement for the synthesis of various derivatives .
  • Functionalization : The compound can undergo stereoselective functionalizations, making it suitable for creating diverse chemical libraries .

Biological Applications

The compound's structural similarities to tropane alkaloids make it a subject of interest in studying enzyme interactions and metabolic pathways. Research indicates that:

  • Enzyme Interactions : It affects the activity of specific enzymes, influencing metabolic pathways and cellular processes.
  • Biological Activity : The unique structure may lead to various biological activities, including modulation of gene expression and cellular signaling pathways .

Industrial Applications

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials:

  • Chemical Manufacturing : Its derivatives are employed in producing fine chemicals and pharmaceuticals due to their functional versatility .
  • Material Science : The compound's unique properties lend themselves to applications in developing new materials with specific characteristics.

Case Studies

StudyApplicationFindings
Synthesis of Natural ProductsDemonstrated successful synthesis of complex natural products using this compound as a precursor, achieving high yields through gold-catalyzed reactions.
Dehydrative CyclizationUtilized Burgess reagent for mild conditions to synthesize oxabicyclic compounds, showcasing its utility in expanding substrate scope for various applications.
Diastereoselective RoutesDeveloped a general method for synthesizing oxabicyclo derivatives that exhibit significant biological activity, highlighting the compound's relevance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets through its hydroxyl group and oxygen bridge. These functional groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic compound with significant biological activity, primarily due to its unique structural features and reactivity. This article delves into its biological effects, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an oxygen atom integrated into the system, which contributes to its reactivity and interaction with biological targets. Its molecular formula is C8H13OC_8H_{13}O, and it is characterized by a hydroxyl group that enhances its solubility and biological interactions.

Target Interactions

The primary targets of this compound include various enzymes and receptors involved in metabolic pathways. The compound is structurally similar to tropane alkaloids, known for their interactions with neurotransmitter receptors, which may suggest similar pharmacological properties.

Mode of Action

Research indicates that this compound can modulate several biochemical pathways, influencing cellular signaling, gene expression, and metabolic processes. It has been shown to interact with oxidoreductases and transferases, facilitating biochemical transformations essential for metabolic activity.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

  • Gene Expression : It can modulate transcription factors, leading to altered gene expression profiles.
  • Metabolic Modulation : By influencing the flux of metabolites through various pathways, it impacts overall cell function and energy metabolism.

Pharmacological Potential

Studies have highlighted the potential pharmacological applications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate this aspect fully.
  • Neuropharmacology : Given its structural similarities to known psychoactive compounds, it may have applications in treating neurological disorders by modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
8-Azabicyclo[3.2.1]octane Nitrogen atom replaces oxygenPotential catalyst for oxidation reactions
8-Oxabicyclo[3.2.1]octan-3-one Carbonyl group instead of hydroxylDifferent reactivity patterns
11-Oxatricyclo[5.3.1.0]undecane Oxygen bridge but different ring structureUnique reactivity in organic synthesis

This table illustrates the distinct properties of this compound compared to structurally similar compounds, emphasizing its unique hydroxyl functionality which may impart specific biological activities.

Study on Metabolic Effects

A study investigated the effects of varying doses of this compound on metabolic activity in cultured cells:

  • Low Doses : Enhanced metabolic activity and improved immune responses were observed.
  • High Doses : Induced cytotoxicity, highlighting the importance of dosage in therapeutic applications.

Neuropharmacological Research

In another study focusing on neuropharmacology, researchers assessed the binding affinity of this compound to dopamine transporters (DAT) and serotonin transporters (SERT):

  • The compound demonstrated significant selectivity for DAT over SERT, suggesting potential for developing treatments for conditions like ADHD or depression through modulation of dopaminergic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Oxabicyclo[3.2.1]octan-3-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via multi-step transformations starting from tropane alkaloids. Key steps include ester hydrolysis of atropine derivatives, followed by amine oxidation and stereoselective reduction. For example, hydrolysis of atropine’s ester group and subsequent O-acetylation can yield intermediates for functionalization . Optimize reaction conditions (e.g., temperature, catalysts) using design-of-experiment (DoE) approaches to maximize yield and purity.

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, NOESY) to determine stereochemistry and X-ray crystallography for absolute configuration validation. Compare spectral data with known derivatives, such as (3-exo)-8-azabicyclo[3.2.1]octan-3-ol, to confirm structural assignments .

Q. What safety protocols are critical when handling this compound and its derivatives in the laboratory?

  • Methodology : Follow GHS guidelines for skin/eye protection (Category 2 irritant) and respiratory safety. Use fume hoods, nitrile gloves, and safety goggles. For hygroscopic hydrochloride salts (e.g., endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride), store in anhydrous conditions to prevent decomposition .

Q. How are IUPAC naming rules applied to bicyclic compounds like this compound?

  • Methodology : The naming follows bicyclo[m.n.p] conventions, where m, n, p denote carbon atoms in each bridge. For example, (3-exo)-8-azabicyclo[3.2.1]octan-3-ol indicates a nitrogen atom at position 8 and hydroxyl at position 3 in an exo configuration .

Advanced Research Questions

Q. What strategies are effective for modifying the this compound scaffold to enhance sigma receptor selectivity?

  • Methodology : Introduce substituents at the 3-OH position or bridgehead nitrogen to modulate receptor affinity. For instance, phenylmethyl or cyclopropylmethyl groups at the nitrogen (e.g., 3-benzyl derivatives) improve sigma-2 selectivity, as shown in SAR studies . Use competitive radioligand binding assays (e.g., 3^3H-DTG for sigma-2) to quantify selectivity ratios.

Q. How can conflicting pharmacological data on sigma receptor affinity be resolved for structurally similar derivatives?

  • Methodology : Perform orthogonal validation using functional assays (e.g., calcium flux for sigma-1) alongside binding assays. For example, derivatives like 11b showed low sigma-1 affinity despite structural similarity to high-affinity analogs, suggesting subtle stereoelectronic effects . Computational modeling (docking studies) can further elucidate binding site interactions.

Q. What methods are recommended for separating enantiomers of this compound derivatives?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or kinetic resolution via enzymatic esterification. Stereoisomers such as (1S,3S,5R)-6,8-dioxabicyclo derivatives have been resolved using preparative HPLC with >95% enantiomeric excess .

Q. How can hygroscopicity challenges be mitigated for hydrochloride salts of this compound?

  • Methodology : Lyophilize the compound under vacuum with cryoprotectants (e.g., trehalose) to stabilize the salt form. Store in desiccators with silica gel and monitor water content via Karl Fischer titration. For hygroscopic salts like AG006GA9, inert-atmosphere gloveboxes are recommended during handling .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound batches?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or high-resolution mass spectrometry (HRMS). For example, ISO-octane analytical standards (CAS 53-21-4) are used to calibrate instrumentation for detecting benzoyloxy derivatives .

Q. How can computational tools aid in predicting the metabolic stability of this compound analogs?

  • Methodology : Use in silico platforms like Schrödinger’s ADMET Predictor or MetaCore to model phase I/II metabolism. Focus on hydroxylation sites (e.g., bridgehead carbons) and glucuronidation potential. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172846-34-2
Record name 8-oxabicyclo[3.2.1]octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 71 mg of 8-oxabicyclo[3.2.1]octan-3-one (which was prepared by the method as described in Bull. Chem. Soc. Jpn., 1978, 51, 2745-2746) in tetrahydrofuran (2 ml), 32 mg of lithium aluminium hydride was added in nitrogen atmosphere at 0° C., and stirred for 30 minutes at the same temperature. To the solution 300 mg of sodium sulfate decahydrate was added, followed by 15 hours' stirring at room temperature. The insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure to provide 72 mg of the title compound.
Quantity
71 mg
Type
reactant
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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